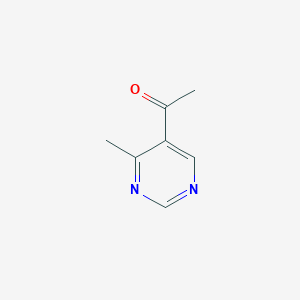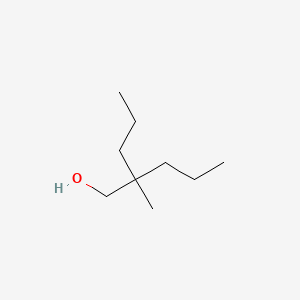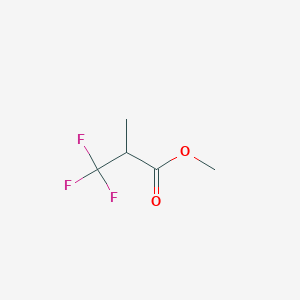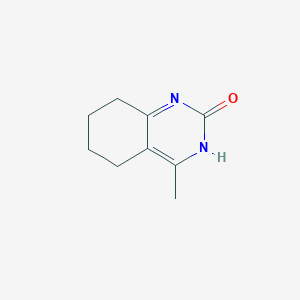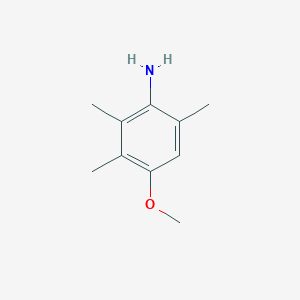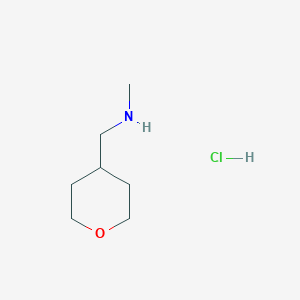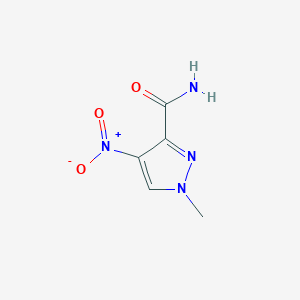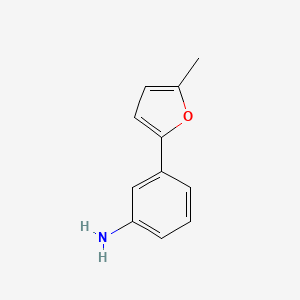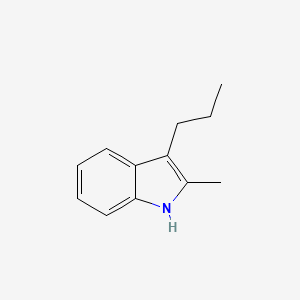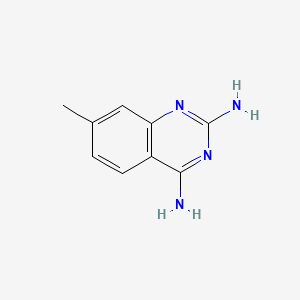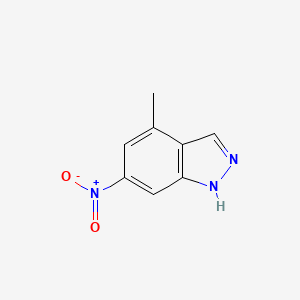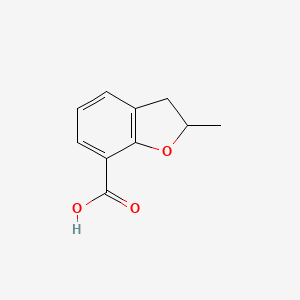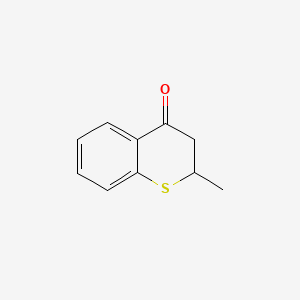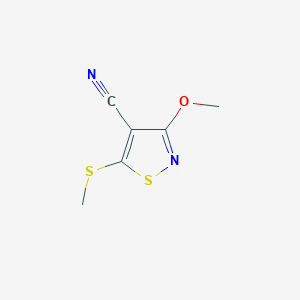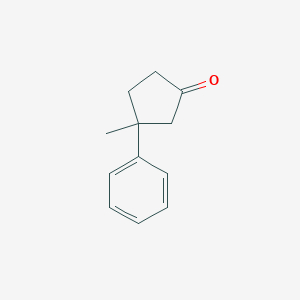
3-Methyl-3-phenylcyclopentan-1-one
Descripción general
Descripción
The compound 3-Methyl-3-phenylcyclopentan-1-one is a cyclopentanone derivative, which is a class of compounds that have been studied for their various chemical properties and potential applications. Cyclopentanones are known for their presence in natural products and synthetic intermediates for pharmaceuticals and fragrances.
Synthesis Analysis
The synthesis of cyclopentanone derivatives can be achieved through various methods. For instance, a method for synthesizing 3-Methyl-2-cyclopenten-2-ol-1-one, a related compound, involves starting with diethyl glutarate and diethyl oxalate, proceeding through a Claisen condensation . Another approach for synthesizing cyclopentane derivatives with high stereocontrol involves the intramolecular carbolithiation of olefins . Additionally, a multicatalytic cascade sequence has been described for the asymmetric synthesis of functionalized cyclopentanones, using 1,3-dicarbonyls and alpha,beta-unsaturated aldehydes .
Molecular Structure Analysis
The molecular structure of cyclopentanone derivatives can be complex and is often elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the molecular structure of a related compound, (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, was characterized by these methods, revealing intermolecular hydrogen bonds and the cis configuration of substituents .
Chemical Reactions Analysis
Cyclopentanone derivatives can undergo various chemical reactions. The oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate as a catalyst leads to the formation of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, demonstrating the reactivity of these compounds under oxidative conditions . The reactivity of cyclopentanone derivatives is also evident in the synthesis of poly(ether-azomethine)s, where a dialdehyde derived from cyclopentanone is reacted with different diamines .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentanone derivatives can vary widely. For instance, the solubility, melting points, and spectral properties (IR and NMR) can differ significantly between compounds, as seen in the comparison between cyclic pentamers and chainlike pentanuclear oligomers derived from methylene-bridged phenylene units . The thermal stability of these compounds is also of interest, with some poly(ether-azomethine)s derived from cyclopentanone showing high thermal stability, with degradation temperatures ranging from 444-501°C .
Aplicaciones Científicas De Investigación
Photoinduced Electron Transfer in Radical Cations
- Regioselective Rearrangement: Cyclopentane-1,3-diyl radical cations show regioselective rearrangement to 3-methylcyclopentene under photoinduced electron transfer conditions. This process is contra-thermodynamic and rationalized by the localization of positive charge at the tertiary center in the radical cation (Adam et al., 1994).
Synthesis of Anti-Inflammatory Compounds
- Synthesis of Heterocyclic Compounds: Methyl-2-amino-4-Chlorobenzoate, when reacted with acetic anhydride, yields a compound with significant anti-inflammatory activity, demonstrating the potential of these compounds in pharmaceutical applications (Osarodion, 2020).
Hydrogen Storage Material
- Potential in Hydrogen Storage: 3-methyl-1,2-BN-cyclopentane has properties relevant for H2 storage applications, such as low viscosity, thermal stability, and clean H2 desorption, making it a candidate for energy storage research (Luo et al., 2013).
Synthesis of Fragrance and Flavor Ingredients
- Coffee Aroma and Maple Flavor Constituent: 3-Methyl-2-cyclopenten-2-ol-1-one is a key constituent in coffee aroma and maple flavor, illustrating its importance in the food and beverage industry (Ito et al., 1975).
Applications in Organic Chemistry Research
- Cytotoxic Activities in Pyrrole Derivatives: The synthesis and evaluation of pyrrole derivatives show their antitumor activities, which are related to the planarity of their ring systems. This is indicative of the compound's relevance in medicinal chemistry research (Murineddu et al., 2002).
Photochromic Reactions in Crystalline Phase
- Reversible Photochromic Reactions: Certain derivatives of perfluorocyclopentene, including those with methyl substitutions, undergo reversible photochromic reactions in a single-crystalline phase, important in the study of molecular materials (Irie et al., 2000).
Safety And Hazards
The compound has been associated with several hazard statements including H303, H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It’s important to handle this compound with care and follow all safety guidelines.
Propiedades
IUPAC Name |
3-methyl-3-phenylcyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-12(8-7-11(13)9-12)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOAWKBPBSKZML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435237 | |
| Record name | 3-methyl-3-phenylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-phenylcyclopentan-1-one | |
CAS RN |
53750-06-4 | |
| Record name | 3-methyl-3-phenylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



